Sinapaldehyde glucoside

Description

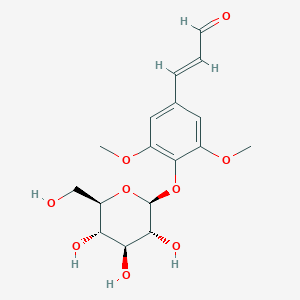

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O9 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |

InChI |

InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |

InChI Key |

OYTCTPHTVUEGCL-GCPOEHJPSA-N |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Sinapaldehyde Glucoside in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde glucoside is a key metabolic intermediate within the complex phenylpropanoid pathway in plants. As the glycosylated form of sinapaldehyde, it plays a crucial role in the transport and storage of monolignol precursors, primarily for the biosynthesis of syringyl (S) lignin. Furthermore, it serves as a branch-point metabolite, channeling carbon into the production of sinapate esters, which are vital for UV-B radiation protection. This document provides an in-depth examination of the biosynthesis, biological functions, and metabolic fate of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and application.

Introduction

The phenylpropanoid pathway is a major source of secondary metabolites in plants, producing a wide array of compounds essential for structural integrity, defense, and environmental interaction. Among these are the monolignols, which are the building blocks of lignin, a complex polymer critical for mechanical support in terrestrial plants.[1] Sinapaldehyde, a hydroxycinnamaldehyde, is a direct precursor to sinapyl alcohol, the monomer for syringyl (S) lignin units.[2] The glucosylated form, (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, represents a stabilized, transportable form of this aldehyde.[3] Understanding the regulation and function of this compound is pivotal for efforts in biomass engineering for biofuels and for exploring plant-derived compounds in drug development.

Biosynthesis of this compound

This compound is synthesized from the amino acid phenylalanine via the general phenylpropanoid pathway. The pathway involves a series of hydroxylation, methylation, and reduction steps, culminating in the glucosylation of sinapaldehyde.

The biosynthesis begins with phenylalanine and proceeds through several intermediates to produce coniferaldehyde. Coniferaldehyde is then hydroxylated and methylated to yield sinapaldehyde.[2] The final step is the conjugation of a glucose moiety to sinapaldehyde, a reaction catalyzed by UDP-glycosyltransferases (UGTs). Specifically, UGT72E1 in Arabidopsis thaliana has been shown to be an efficient catalyst for the glycosylation of sinapyl and coniferyl aldehydes.[4]

Caption: Biosynthesis pathway of this compound from phenylalanine.

Biological Roles and Metabolic Fates

The primary biological significance of this compound lies in its position as a key intermediate with several metabolic fates.

Intermediate in Lignin Biosynthesis

The traditional model of lignification involves the reduction of sinapaldehyde to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) enzymes.[5][6] this compound is believed to be a transport and storage form of the aldehyde precursor, which can be hydrolyzed to release sinapaldehyde for subsequent reduction to sinapyl alcohol and polymerization into S-lignin in the cell wall.[4] Studies on CAD-deficient mutants in Arabidopsis and poplar have shown that disruption of sinapaldehyde reduction leads to the incorporation of sinapaldehyde itself into the lignin polymer, altering its structure and digestibility.[5][7][8]

Precursor for Sinapate Esters and UV Protection

Sinapaldehyde can be oxidized to sinapic acid by aldehyde dehydrogenases, such as the REF1 enzyme in Arabidopsis.[9][10] Sinapic acid is then converted into various sinapate esters, most notably sinapoyl malate. These sinapate esters accumulate in the leaf epidermis and function as a natural sunscreen by absorbing a broad spectrum of harmful UV-B radiation, thereby protecting the plant's DNA and photosynthetic machinery from damage.[11] The conversion of sinapaldehyde to sinapic acid represents a significant metabolic flux, particularly in Brassicaceous plants.[12]

Role in Plant Defense

While direct evidence for this compound in defense is limited, related phenylpropanoids, including aldehydes and glycosides, are well-known to function as defense compounds.[13][14] Glycosylation often serves to create non-toxic storage forms of defense molecules, which can be rapidly activated by hydrolysis upon herbivore attack or pathogen infection.[15][16] The accumulation of aldehyde-rich lignins in CAD mutants can compromise cell wall integrity, suggesting that proper processing of sinapaldehyde is crucial for structural defense.[7]

The metabolic crossroads for sinapaldehyde is illustrated below, showing its potential conversion pathways upon enzymatic action or deficiency.

Caption: Potential metabolic fates of sinapaldehyde in plant cells.

Quantitative Data Analysis

Quantitative analysis of this compound itself is not widely reported; however, studies on mutants in the phenylpropanoid pathway provide quantitative insights into the flux through its precursors and derivatives. Downregulation of key enzymes dramatically alters the accumulation of related metabolites.

| Plant Model | Genetic Modification | Metabolite | Fold Change / Relative Amount | Reference |

| Populus tremula × P. alba | CAD1 Downregulation | Sinapaldehyde incorporation into lignin | Up to 20-fold increase | [8] |

| Populus tremula × P. alba | CAD1 Downregulation | Sinapaldehyde dimer S'(8-8)S' | > 24,000-fold accumulation | [5] |

| Populus tremula × P. alba | CAD1 Downregulation | Syringyl lactic acid hexoside | > 8,500-fold accumulation | [5][17] |

| Arabidopsis thaliana | ref1 mutant (ALDH deficiency) | Sinapate esters | 10% to 30% of wild-type levels | [10] |

Experimental Protocols

Extraction and Analysis of Soluble Phenylpropanoids

This protocol is adapted for the analysis of hydroxycinnamoyl esters, including sinapate derivatives.

Workflow Diagram

Caption: General workflow for extraction of soluble phenylpropanoids.

Methodology:

-

Tissue Preparation: Harvest fresh plant tissue (e.g., three-week-old whole rosette leaves) and immediately freeze in liquid nitrogen.[7]

-

Extraction: Prepare tissue extracts at a concentration of 100 mg fresh weight per mL of 50% methanol.[7]

-

Incubation: Incubate the mixture for 2 hours at 65°C to facilitate extraction.[7]

-

Clarification: Centrifuge the samples to pellet cell debris.

-

Analysis: Transfer the supernatant to an analysis vial. Analyze the composition using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7]

-

Quantification: Quantify compounds by comparing peak areas to known standards, such as sinapic acid, and normalize per gram of fresh tissue weight.[7]

Analysis of Cell Wall-Bound Hydroxycinnamic Acids

This protocol is used to release and quantify esters linked to the cell wall.

Methodology:

-

Sample Preparation: Use ground, dried inflorescence stems or other tissues with secondary cell walls.

-

Saponification: Resuspend the cell wall material in 1 M NaOH and incubate for 24 hours at 37°C with constant agitation to cleave ester bonds.[7]

-

Acidification & Extraction: Acidify the solution with 1 M HCl and perform a liquid-liquid extraction using ethyl acetate.[7]

-

Drying & Resuspension: Evaporate the organic (ethyl acetate) phase to dryness and redissolve the residue in 50% methanol.[7]

-

Analysis: Analyze the sample by HPLC and quantify using standards like p-coumaric and ferulic acid.[7]

Enzyme Activity Assays (General Principle)

To characterize enzymes like UGT72E1 (glycosyltransferase) or REF1 (aldehyde dehydrogenase).

Methodology:

-

Protein Expression: Express the enzyme of interest heterologously, for example, in E. coli.[10]

-

Assay Mixture: Prepare a reaction mixture containing a buffer, the enzyme, the substrate (e.g., sinapaldehyde), and the co-substrate (e.g., UDP-glucose for a UGT, or NADP+ for an ALDH).[10]

-

Reaction: Incubate the mixture at an optimal temperature for a defined period.

-

Termination: Stop the reaction (e.g., by adding acid or organic solvent).

-

Product Detection: Analyze the formation of the product (e.g., this compound or sinapic acid) using HPLC or spectrophotometry by monitoring changes in absorbance at a specific wavelength.

Conclusion and Future Directions

This compound is a pivotal, yet often overlooked, metabolite in the plant phenylpropanoid pathway. Its roles as a transportable precursor for S-lignin and as a key intermediate in the biosynthesis of UV-protective sinapate esters highlight its importance in both structural development and environmental adaptation. The accumulation of sinapaldehyde derivatives in genetically modified plants underscores the metabolic plasticity of this pathway and offers significant opportunities for engineering plant biomass for improved industrial processing.

Future research should focus on the specific transporters involved in the movement of this compound to the cell wall, the precise regulatory mechanisms that control the metabolic flux between lignification and sinapate ester synthesis, and the potential bioactivity of this compound and its derivatives for pharmaceutical applications. A deeper understanding of these aspects will be invaluable for both agricultural biotechnology and natural product development.

References

- 1. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinapaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Arabidopsis thaliana REDUCED EPIDERMAL FLUORESCENCE1 gene encodes an aldehyde dehydrogenase involved in ferulic acid and sinapic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study gets to the roots of plants' natural sunscreen - Purdue University [purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 15. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Multiple Strategies of an Insect Herbivore to Overcome Plant Cyanogenic Glucoside Defence | PLOS One [journals.plos.org]

- 17. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinapaldehyde Glucoside: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sinapaldehyde glucoside, a naturally occurring phenolic compound. It details its presence in various plant species, presents available quantitative data, outlines comprehensive experimental protocols for its isolation and analysis, and illustrates its biosynthetic pathway.

Natural Sources and Occurrence

This compound is a plant metabolite found in a variety of species. Its presence has been documented in the following plants:

-

Magnolia officinalis : The bark of this tree is a known source of various phenolic compounds, including this compound.

-

Cistanche tubulosa : This desert plant is another reported source of this compound.

-

Phellodendron amurense (Amur Cork Tree): The bark of this tree has been identified as containing this compound.[1]

-

Ilex rotunda (Kurogane Holly): The bark of this plant has been shown to contain this compound.

While the presence of this compound is qualitatively established in these plants, quantitative data remains limited in the scientific literature. To date, specific quantitative analysis has been published for Ilex rotunda.

Table 1: Quantitative Occurrence of this compound

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Ilex rotunda | Dried Bark | 50% Ethanol Extract, High-Speed Counter-Current Chromatography | 26.2 mg from 1.0 g of extract | [2] |

| Magnolia officinalis | Bark | Data not available | Data not available | |

| Cistanche tubulosa | Stem | Data not available | Data not available | |

| Phellodendron amurense | Bark | Data not available | Data not available |

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic route produces a wide array of phenolic compounds. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapaldehyde. The final step involves the glucosylation of sinapaldehyde, a reaction catalyzed by UDP-glycosyltransferases (UGTs).

The key steps leading to the formation of this compound are:

-

Phenylalanine is converted to cinnamic acid .

-

Cinnamic acid is hydroxylated and methylated to form ferulic acid .

-

Ferulic acid is further hydroxylated and methylated to yield sinapic acid .

-

Sinapic acid is then reduced to sinapaldehyde .

-

Finally, a glucose moiety is transferred from UDP-glucose to sinapaldehyde by a UDP-glycosyltransferase (UGT) to form This compound .

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail a general methodology for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for phenolic glucosides and should be optimized for specific plant matrices.

Extraction

Objective: To extract this compound from the plant matrix into a suitable solvent.

Materials:

-

Dried and powdered plant material (e.g., bark)

-

80% Methanol (MeOH) or 50% Ethanol (EtOH) in water

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Macerate the dried, powdered plant material with the extraction solvent (e.g., 80% aqueous MeOH) at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 24-48 hours on a shaker or sonicate for 30-60 minutes.

-

Separate the extract from the solid plant material by centrifugation or filtration.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification using Column Chromatography

Objective: To fractionate the crude extract and isolate this compound.

Materials:

-

Crude extract

-

Sephadex LH-20 or MCI gel CHP 20P column

-

Methanol (MeOH) and water (H₂O) as mobile phase

-

Fraction collector

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% water).

-

Load the dissolved extract onto a pre-equilibrated Sephadex LH-20 or MCI gel column.

-

Elute the column with a stepwise or gradient of decreasingly polar solvent, such as a water-methanol gradient (from 100% H₂O to 100% MeOH).

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the fractions rich in this compound and concentrate them.

High-Speed Counter-Current Chromatography (HSCCC) for Final Purification

Objective: To achieve high-purity isolation of this compound.

Materials:

-

Partially purified fraction containing this compound

-

HSCCC instrument

-

Two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water or ethyl acetate/n-butanol/water)

Procedure:

-

Prepare and equilibrate the chosen two-phase solvent system.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the enriched fraction in a small volume of the mobile phase.

-

Inject the sample into the HSCCC system.

-

Perform the separation by pumping the mobile phase through the rotating column at a specific flow rate.

-

Monitor the effluent with a UV detector and collect the peaks corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in an extract or purified sample.

Materials:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)

-

This compound standard of known purity

-

Sample extract or purified compound

Procedure:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used, for example: 0-20 min, 10-30% A in B; 20-30 min, 30-50% A in B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (around 340 nm).

-

-

Standard Curve Preparation:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of dilutions to generate a calibration curve over a suitable concentration range.

-

Inject each standard concentration in triplicate and record the peak area.

-

Plot a graph of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Analysis:

-

Dissolve a known amount of the extract or purified sample in methanol.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the standard curve.

-

Caption: General workflow for isolation and analysis.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While its presence in several plant species is established, further quantitative studies are necessary to fully characterize its distribution and concentration in the plant kingdom. The detailed experimental protocols and biosynthetic pathway information presented here offer a solid basis for future research and development endeavors involving this promising natural compound.

References

A Technical Guide to the Biosynthesis Pathway of Sinapaldehyde Glucoside and its Role in Lignification

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lignin, a complex aromatic polymer in the plant cell wall, is a critical determinant of biomass recalcitrance and a source of valuable aromatic compounds. Its biosynthesis proceeds through the phenylpropanoid pathway, leading to the formation of monolignols. Sinapaldehyde is a key intermediate in the synthesis of syringyl (S) lignin, the predominant lignin type in many angiosperms. The glucosylation of sinapaldehyde to form sinapaldehyde glucoside represents a significant metabolic branch point, implicating it in the regulation, transport, and storage of lignin precursors. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, its debated role in the broader context of lignification, comprehensive experimental protocols for its study, and quantitative data on pathway intermediates.

The Core Phenylpropanoid and Monolignol Biosynthesis Pathway

The formation of sinapaldehyde is a multi-step enzymatic process originating from the amino acid L-phenylalanine. This pathway is fundamental to the production of all three major lignin monomers: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to H-, G-, and S-lignin units, respectively. The synthesis of sinapaldehyde is an essential branch leading to S-lignin.

The traditionally accepted pathway involves the conversion of sinapic acid to sinapoyl-CoA, which is then reduced to sinapaldehyde.[1][2][3] However, evidence in some angiosperms suggests that the conversion from guaiacyl (G) to syringyl (S) precursors can also occur at the level of cinnamoyl-CoAs or cinnamyl alcohols, indicating species-specific variations in the pathway.[1][4] The final reduction of sinapaldehyde to sinapyl alcohol is predominantly catalyzed by cinnamyl alcohol dehydrogenase (CAD).[5]

Caption: Biosynthesis pathway of sinapaldehyde from L-phenylalanine.

Glucosylation of Sinapaldehyde

Once synthesized, sinapaldehyde can be glucosylated by UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group of an acceptor molecule like sinapaldehyde.[6][7] This reaction converts the relatively reactive and less soluble aldehyde into a stable, water-soluble glucoside.[8] Members of the UGT72 family have been identified as being capable of glycosylating monolignol pathway intermediates, including sinapaldehyde.[9][10]

The resulting compound, (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, is the formal product of this reaction.[11]

Caption: Enzymatic conversion of sinapaldehyde to its glucoside.

The Role of this compound in Lignification

The precise physiological role of monolignol glucosides, including this compound, is a subject of ongoing research. Two primary hypotheses have been proposed:

-

Storage and Detoxification: Glucosylation is a common mechanism in plants to detoxify and store potentially reactive compounds. Sinapaldehyde, as an aldehyde, can be cytotoxic at high concentrations. Converting it to a glucoside renders it inert and allows it to accumulate in the vacuole without harming the cell. This creates a stable reservoir of monolignol precursors that can be mobilized when needed.[9][12]

-

Transport: It is proposed that glucosides are the transport forms of monolignols, moving from their site of synthesis in the cytosol to the cell wall where lignification occurs. Once in the apoplast, β-glucosidases would hydrolyze the glucoside, releasing sinapaldehyde (or its alcohol form, sinapyl alcohol) for polymerization into lignin by peroxidases and laccases.[9] Evidence supporting this includes the co-localization of β-glucosidases and monolignol glucosides in lignifying tissues.[9][13]

However, studies on Arabidopsis mutants lacking specific β-glucosidases showed a significant increase in coniferin (the glucoside of coniferyl alcohol) content but no corresponding decrease in lignin content.[12][13] This suggests that, at least in Arabidopsis, monolignol glucosides may function primarily as a storage pool rather than as direct, essential transport molecules for lignification.[13]

Quantitative Data

Genetic modification of the monolignol pathway provides quantitative insight into the metabolic flux through sinapaldehyde. Down-regulation of the CINNAMYL ALCOHOL DEHYDROGENASE1 (CAD1) gene in poplar, which is responsible for converting sinapaldehyde to sinapyl alcohol, leads to a massive accumulation of sinapaldehyde and its derivatives.

| Metabolite | Fold Increase in hpCAD Poplar vs. Wild Type | Citation(s) |

| Sinapaldehyde | ~35x | [14] |

| Sinapaldehyde Dimer (S'(8-8)S') | >24,000x | [15][16] |

| Syringyl Lactic Acid Hexoside | >8,500x | [15][16] |

Table 1: Changes in metabolite abundance in transgenic poplar with suppressed CAD1 expression. The data highlights that when the pathway is blocked at the final reduction step, excess sinapaldehyde is shunted into dimerization or converted to other derivatives.

Key Experimental Protocols

Protocol 1: Tracer Studies for Pathway Elucidation

This method is used to track the metabolic fate of a precursor molecule in vivo to confirm its role in a biosynthetic pathway.

-

Objective: To determine if sinapic acid is a direct precursor to syringyl lignin units.

-

Methodology:

-

Synthesis of Labeled Precursor: Chemically synthesize a stable isotope-labeled precursor, such as heptadeuterosinapic acid-[8-D, 3,5-OCD3].[1][2]

-

Administration: Feed the labeled precursor to living plant tissues, such as young shoots or stems.[1]

-

Incubation: Allow the plant tissue to metabolize the precursor for a defined period, during which new xylem and lignin are formed.

-

Lignin Isolation and Degradation: Harvest the newly formed tissue, extract the cell walls, and perform a chemical degradation of the lignin polymer (e.g., thioacidolysis or DFRC).

-

Analysis: Analyze the resulting monomeric degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of degradation products containing the full deuterium label (e.g., 7 deuterium atoms) confirms the direct incorporation of the precursor into the lignin polymer.[1][3]

-

Caption: Workflow for a stable isotope tracer experiment.

Protocol 2: In Vitro Characterization of a UDP-Glycosyltransferase (UGT)

This protocol is used to confirm the function of a candidate UGT enzyme and determine its efficiency with specific substrates.

-

Objective: To verify that a specific UGT enzyme can glycosylate sinapaldehyde and to determine its kinetic properties.

-

Methodology:

-

Gene Cloning and Expression: Isolate the candidate UGT gene from plant cDNA and clone it into an expression vector. Express the recombinant protein in a host system like E. coli.[8]

-

Protein Purification: Purify the recombinant UGT protein from the host cell lysate using affinity chromatography (e.g., Ni-NTA or GST-tags).

-

Enzyme Assay: Prepare a reaction mixture containing a known concentration of the purified UGT enzyme, the aglycone substrate (sinapaldehyde), the sugar donor (UDP-glucose), and a suitable reaction buffer.

-

Reaction and Analysis: Incubate the reaction at an optimal temperature. At various time points, stop the reaction (e.g., by adding methanol). Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or LC-MS to separate and quantify the substrate (sinapaldehyde) and the product (this compound).[10][17]

-

Kinetic Analysis: To determine Michaelis-Menten constants (Km and Vmax), perform a series of assays where the concentration of one substrate (e.g., sinapaldehyde) is varied while the other (UDP-glucose) is held at a saturating concentration. Plot the initial reaction velocity against substrate concentration and fit to the Michaelis-Menten equation.

-

Protocol 3: Quantification of Total Glucosides (Glycosyl-Glucose Assay)

This method provides an estimate of the total pool of glycosidically-bound glucose in a sample, which includes monolignol glucosides.

-

Objective: To measure the total amount of glycosides in a plant extract.

-

Methodology:

-

Sample Extraction: Homogenize plant tissue in a suitable solvent (e.g., aqueous ethanol) to extract soluble metabolites.

-

Solid-Phase Extraction (SPE): Isolate the glycoside fraction from the crude extract. Pass the extract through a C-18 SPE cartridge, which retains the relatively nonpolar glycosides while sugars and other polar compounds pass through.[18][19]

-

Elution: Wash the cartridge and then elute the glycoside fraction with a solvent like ethanol or methanol.

-

Acid Hydrolysis: Hydrolyze the eluted glycoside fraction with a strong acid (e.g., sulfuric acid) at high temperature (e.g., 100°C) to cleave the glycosidic bonds, releasing free glucose.[18]

-

Glucose Quantification: Neutralize the hydrolyzed sample and measure the released glucose using a standard enzymatic glucose assay kit (e.g., glucose oxidase-peroxidase method), with quantification via spectrophotometry.[18][20] The amount of glucose released is stoichiometrically related to the amount of glycosides originally present in the isolated fraction.

-

Conclusion and Future Outlook

The biosynthesis of this compound is an integral, yet not fully understood, part of the S-lignin formation pathway. It is clear that UGTs convert sinapaldehyde into its glucoside, effectively removing it from the direct lignification pathway and placing it into a storage pool. The key questions remain centered on the regulation of its transport to and from the vacuole and the precise conditions under which it is remobilized and hydrolyzed by β-glucosidases to re-enter the monolignol pathway.

Understanding this metabolic shunt is crucial for efforts to engineer plant biomass. Enhancing the storage of monolignols as glucosides could be a strategy to divert carbon away from lignin polymerization, potentially reducing biomass recalcitrance for biofuel production. Conversely, promoting the hydrolysis of these stored glucosides could increase the flux towards desired aromatic compounds. Future research should focus on identifying the specific UGTs, β-glucosidases, and transporters involved with this compound in key bioenergy crops and elucidating their complex regulatory networks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 9. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Impact of the Absence of Stem-Specific β-Glucosidases on Lignin and Monolignols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 19. researchgate.net [researchgate.net]

- 20. Glucose: Detection and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Sinapaldehyde 4-O-beta-D-Glucopyranoside: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a naturally occurring phenolic compound found in various plant species, including Magnolia officinalis and Cistanche tubulosa.[1][2] As a beta-D-glucoside, it is formed through the condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose.[1][2] This compound and its aglycone, sinapaldehyde, are of growing interest to the scientific community due to their potential biological activities, particularly their anti-inflammatory and antinociceptive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a member of the cinnamaldehydes and a dimethoxybenzene derivative.[1][2] The molecule consists of a sinapaldehyde core linked to a glucose moiety via an O-glycosidic bond at the 4-position of the aromatic ring.

Table 1: Chemical Identifiers for (E)-sinapaldehyde 4-O-beta-D-glucopyranoside

| Identifier | Value |

| IUPAC Name | (E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal[1][3] |

| SMILES String | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC)/C=C/C=O[3] |

| InChI Key | OYTCTPHTVUEGCL-RBKUQZRRSA-N[3] |

| CAS Number | 154461-65-1[2][3] |

Physicochemical Properties

The physicochemical properties of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₉ | [1][2][3] |

| Molecular Weight | 370.35 g/mol | [1][2][3] |

| Melting Point | 221-223 °C | |

| Boiling Point (Predicted) | 633.5 ± 55.0 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | 2-8°C | |

| XLogP3 | -1.2 | [3] |

Spectral Data

-

LC-MS: Experimental Liquid Chromatography-Mass Spectrometry data shows a precursor m/z of 393.116 for the [M+Na]⁺ adduct.[2]

-

NMR: While specific NMR data for this glucoside is not provided in the search results, analysis of its aglycone, sinapaldehyde, reveals characteristic chemical shifts. For sinapaldehyde, the aldehyde proton (H-9) appears around 9.64 ppm, and the vinyl protons (H-7 and H-8) show characteristic shifts for a trans-double bond.[4] The aromatic protons (H-2 and H-6) are equivalent due to symmetry and appear as a singlet.[4] In the 13C NMR spectrum of sinapaldehyde, the aldehyde carbon resonates at approximately 194 ppm.[4] For the glucoside, one would expect to see additional signals in the NMR spectra corresponding to the glucose moiety, with the anomeric proton and carbon being key diagnostic signals.

-

UV-Vis: The UV-Vis spectrum of the related compound cinnamaldehyde shows an intense absorbance peak at around 290 nm.[5] It is expected that (E)-sinapaldehyde 4-O-beta-D-glucopyranoside would exhibit a similar absorption profile due to the presence of the cinnamaldehyde chromophore.

-

IR: The Infrared (IR) spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups of the glucose unit, the aldehyde (C=O) group, the carbon-carbon double bond (C=C) of the propenal side chain, and the aromatic ring.

Biological Activity and Signaling Pathways

The biological activity of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside is primarily associated with the properties of its aglycone, sinapaldehyde, and the related compound, sinapyl alcohol. The glycosidic linkage can influence the bioavailability and metabolism of the active aglycone.

Anti-inflammatory and Antinociceptive Effects

Research on sinapyl alcohol, the reduced form of sinapaldehyde, and its glucoside, syringin, has demonstrated significant anti-inflammatory and antinociceptive activities.[1] Sinapyl alcohol was found to be more potent than its glucoside in inhibiting acetic acid-induced vascular permeability and carrageenan-induced paw edema in animal models.[1] This suggests that the deglycosylation of the parent compound in vivo may be a crucial step for its biological activity.

Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory effects are, at least in part, mediated through the inhibition of the cyclooxygenase (COX) pathway. Sinapyl alcohol has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner.[1] This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[1] The aglycone of the topic compound, sinapaldehyde, is also classified as a cyclooxygenase inhibitor.[6]

The diagram below illustrates the proposed mechanism of action, where the active aglycone inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside are not extensively documented in readily available literature. However, general methodologies for the synthesis of similar glucosides and the isolation of glycosides from plant materials can be adapted.

General Synthesis of Phenylpropanoid Glucosides

A common strategy for the synthesis of O-aryl-β-D-glucosides involves the Koenigs-Knorr reaction or its modifications. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of phenylpropanoid glucosides.

A typical procedure would involve the reaction of (E)-sinapaldehyde with an acetylated glucosyl bromide, such as acetobromo-α-D-glucose, in the presence of a promoter like silver oxide or a phase-transfer catalyst.[7] Subsequent deacetylation of the protected glucoside yields the final product.

General Isolation from Plant Material

The isolation of glycosides from plant sources generally involves the following steps:

-

Extraction: The plant material is typically extracted with a polar solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Glycosides are often enriched in the more polar fractions.

-

Chromatography: The glycoside-rich fraction is further purified using various chromatographic techniques, including column chromatography on silica gel or reversed-phase materials (e.g., C18), followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[8]

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Conclusion and Future Directions

(E)-sinapaldehyde 4-O-beta-D-glucopyranoside represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. Its ability to be hydrolyzed in vivo to its more active aglycone, which inhibits the COX-2 enzyme, makes it an interesting candidate for further investigation.

Future research should focus on:

-

Detailed Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the glucoside and its conversion to the active aglycone is critical.

-

Elucidation of Specific Molecular Targets: While COX-2 is a likely target, further studies are needed to identify other potential molecular interactions and signaling pathways affected by this compound.

-

Development of Optimized Synthesis and Isolation Protocols: Efficient and scalable methods for obtaining pure (E)-sinapaldehyde 4-O-beta-D-glucopyranoside are necessary for advanced preclinical and clinical studies.

-

Comprehensive Spectroscopic Characterization: The acquisition and public dissemination of detailed NMR, IR, and UV-Vis spectral data will be invaluable for the scientific community for unambiguous identification and quality control.

References

- 1. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinapaldehyde Glucoside | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Npc284121 | C17H22O9 | CID 25244544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sinapaldehyde | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sinapaldehyde Glucoside (CAS No. 154461-65-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde glucoside (CAS No. 154461-65-1) is a naturally occurring phenolic glucoside found in various plant species, notably in the bark of Ilex rotunda and Phellodendron amurense.[1][2] This comprehensive technical guide provides a detailed overview of its chemical properties, biological activities, and potential mechanisms of action. The document summarizes key quantitative data, outlines experimental protocols for its isolation, and explores its potential involvement in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, systematically named (2E)-3-[4-(β-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-enal, is a glucoside derivative of sinapaldehyde.[3] The presence of the glucose moiety significantly influences its solubility and bioavailability compared to its aglycone.

| Property | Value | Reference(s) |

| CAS Number | 154461-65-1 | [3] |

| Molecular Formula | C₁₇H₂₂O₉ | [3] |

| Molecular Weight | 370.35 g/mol | [3] |

| IUPAC Name | (2E)-3-[4-(β-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-enal | [3] |

| Appearance | White to off-white powder | |

| Melting Point | 221-223 °C | |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | |

| Storage | Store at -20°C for long-term stability. | [4] |

Biological Activities and Mechanism of Action

This compound has been reported to possess antioxidant and antimicrobial properties.[4] While direct quantitative data for the glucoside is limited, studies on its aglycone, sinapaldehyde, and the structurally related compound, cinnamaldehyde, provide significant insights into its potential biological effects and mechanisms of action.

Anti-inflammatory Activity

Research on sinapaldehyde, the aglycone of this compound, has demonstrated notable anti-inflammatory effects. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.

| Compound | Assay | Target/Cell Line | IC₅₀ | Reference(s) |

| Sinapaldehyde | COX-2 Inhibition | Rat Enzyme | 47.8 µM | [5] |

| Sinapaldehyde | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 5.92 µM | [5] |

In addition to COX-2 inhibition, sinapaldehyde has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound may exert its anti-inflammatory effects through the modulation of multiple inflammatory pathways.

Antioxidant Activity

| Compound | Assay | IC₅₀ | Reference(s) |

| Sinapaldehyde | DPPH radical scavenging | 83.02 µM | [5] |

| Sinapaldehyde | ABTS radical scavenging | 43.15 µM | [5] |

Antimicrobial Activity

This compound is reported to have antimicrobial activity, inhibiting the growth of bacteria and fungi.[4] Quantitative data for the glucoside is not specified in the available literature. However, studies on the related compound, cinnamaldehyde, provide an indication of the potential antimicrobial spectrum and potency.

| Compound | Organism | MIC | Reference(s) |

| Cinnamaldehyde | Escherichia coli | 128 µg/mL | [5] |

| Cinnamaldehyde | Staphylococcus aureus (MSSA) | 64 µg/mL | [5] |

| Cinnamaldehyde | Staphylococcus aureus (MRSA) | 128 µg/mL | [5] |

| Cinnamaldehyde | Candida albicans | 25 µg/mL |

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on cinnamaldehyde and sinapaldehyde provides strong evidence for the involvement of the NF-κB and MAPK signaling pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis.

-

NF-κB Pathway: Sinapaldehyde has been shown to inhibit TNF-α-induced NF-κB transcriptional activity with an IC₅₀ of 13.25 µM in HepG2 cells.[5] The NF-κB pathway is a key regulator of pro-inflammatory gene expression.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli. Cinnamaldehyde has been reported to influence MAPK signaling, which in turn can affect inflammatory responses and cell survival.

Below is a diagram illustrating the potential anti-inflammatory mechanism of action for sinapaldehyde, the aglycone of this compound.

Experimental Protocols

Isolation and Purification of this compound from Ilex rotunda

The following protocol is based on the high-speed counter-current chromatography (HSCCC) method described by Wang et al. (2014).

3.1.1. Extraction

-

Dry the barks of Ilex rotunda and grind them into a coarse powder.

-

Extract the powdered bark three times with 10 volumes of 50% ethanol-water solution at 80°C.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

-

Centrifuge the concentrated extract to remove any insoluble material.

-

Dry the supernatant to yield the crude extract.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Two-Phase Solvent System: Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water (1:6:7, v/v/v).

-

HSCCC Instrument Setup:

-

Fill the HSCCC column with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 3.0 mL/min.

-

Set the revolution speed to 450 rpm.

-

-

Sample Injection: Dissolve the crude extract in the mobile phase and inject it into the HSCCC system.

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

Final Purification: Combine the fractions containing the target compound and further purify by preparative HPLC if necessary to achieve high purity.

Synthesis of this compound

A potential synthetic route to this compound involves the glycosylation of sinapaldehyde. A reported method utilizes an acetyl-protected glucose derivative to form the glycosidic bond, followed by deprotection.

3.2.1. Glycosylation

-

React sinapaldehyde with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a suitable catalyst (e.g., a Lewis acid or a phase-transfer catalyst) and a base.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography to obtain the acetylated this compound.

3.2.2. Deprotection

-

Dissolve the acetylated product in a suitable solvent, such as methanol.

-

Add a catalytic amount of a base, such as sodium methoxide, to facilitate the removal of the acetyl protecting groups.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the reaction and purify the final product, this compound, by recrystallization or column chromatography.

Structural Characterization

The structure of this compound has been confirmed by various spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

| Technique | Key Features |

| IR | Presence of hydroxyl, aromatic, aldehyde, and glycosidic linkage characteristic absorption bands. |

| MS | Molecular ion peak corresponding to the molecular weight of this compound. |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, methoxy groups, and the protons of the glucose moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbons, and the carbons of the glucose unit. |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments are not fully available in the reviewed literature.

Conclusion

This compound is a natural product with demonstrated anti-inflammatory, antioxidant, and antimicrobial potential. Its mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and the inhibition of enzymes like COX-2. The availability of a detailed isolation protocol from natural sources and a potential synthetic route opens avenues for further pharmacological investigation and development. Future research should focus on obtaining more quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring its pharmacokinetic and toxicological profiles to fully assess its therapeutic potential.

References

Physical and chemical properties of sinapaldehyde glucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde glucoside, a naturally occurring phenylpropanoid glycoside, has garnered interest in the scientific community for its potential therapeutic applications. Found in various plant species, including Ilex rotunda and Phellodendron amurense, this compound is noted for its antioxidant and antimicrobial properties. This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols for isolation, and an exploration of the biological activities and associated signaling pathways of this compound.

Physical and Chemical Properties

This compound, with the chemical formula C₁₇H₂₂O₉, is a glycoside formed from the parent aldehyde, sinapaldehyde, and a glucose molecule.[1] Its detailed physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂O₉ | [1] |

| Molecular Weight | 370.35 g/mol | |

| CAS Number | 154461-65-1 | |

| Appearance | Powder | [2] |

| Melting Point | 221-223 °C | [3] |

| Boiling Point (Predicted) | 633.5 ± 55.0 °C | [3] |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. |

Spectral Data

1H and 13C NMR Data

The following table presents a compilation of expected chemical shifts for this compound based on data from sinapaldehyde and syringin.

| Position | Expected 13C NMR (ppm) | Expected 1H NMR (ppm) |

| Aglycone Moiety | ||

| 1 | ~126.0 | - |

| 2, 6 | ~107.0 | ~6.8 |

| 3, 5 | ~153.0 | - |

| 4 | ~139.0 | - |

| 7 | ~154.0 | ~7.6 (d) |

| 8 | ~124.0 | ~6.8 (dd) |

| 9 | ~194.0 | ~9.6 (d) |

| 3,5-OCH₃ | ~56.5 | ~3.8 (s) |

| Glucose Moiety | ||

| 1' | ~103.0 | ~4.9 (d) |

| 2' | ~74.0 | ~3.4-3.5 (m) |

| 3' | ~77.0 | ~3.4-3.5 (m) |

| 4' | ~70.0 | ~3.4-3.5 (m) |

| 5' | ~77.5 | ~3.2 (m) |

| 6' | ~61.5 | ~3.7-3.8 (m) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from related compounds.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in methanol is expected to show absorption maxima characteristic of the phenylpropanoid structure. For the structurally similar compound syringin, absorption maxima (λmax) are observed at 221 nm and 266 nm.

Experimental Protocols

Isolation of this compound from Ilex rotunda

A detailed method for the isolation of this compound from the bark of Ilex rotunda has been described using High-Speed Counter-Current Chromatography (HSCCC).

1. Extraction:

-

The dried bark of Ilex rotunda (1 kg) is extracted three times with 10 L of 50% ethanol-water solution at 80°C.

-

The combined extract is concentrated in a rotary evaporator to a volume of 5 L and then centrifuged at 6000 rpm for 10 minutes.

-

The supernatant is collected and dried to yield the crude extract.[4][5][6][7]

2. HSCCC Separation:

-

A two-phase solvent system composed of ethyl acetate-n-butanol-water (1:6:7, v/v/v) is used.

-

The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

-

The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC column.

-

The separation is performed at a revolution speed of 850 rpm and a flow rate of 1.0 mL/min.

-

Fractions are collected and monitored by TLC or HPLC to identify those containing this compound.[4][5][6][7]

3. Purification:

-

Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[4][5][6][7]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of similar phenylpropanoid glycosides, such as syringin, utilizing the Koenigs-Knorr reaction.

1. Protection of Sinapaldehyde:

-

The aldehyde group of sinapaldehyde is first protected, for example, by forming an acetal.

2. Glycosylation (Koenigs-Knorr Reaction):

-

The protected sinapaldehyde is reacted with a protected glucosyl halide, such as acetobromoglucose, in the presence of a promoter like silver carbonate or a mercury salt. This forms the glycosidic bond.[8][9][10]

3. Deprotection:

-

The protecting groups on the glucose moiety (e.g., acetyl groups) and the aldehyde group are removed to yield this compound.

Biological Activities and Signaling Pathways

This compound exhibits notable antioxidant and antimicrobial activities. Its biological effects are often attributed to its aglycone, sinapaldehyde, which is released upon hydrolysis. The anti-inflammatory properties of sinapaldehyde are particularly significant and are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Studies on sinapaldehyde and extracts of plants containing this compound have demonstrated potent anti-inflammatory effects. These effects are primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. Sinapaldehyde has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and the expression of these inflammatory mediators.[11][12][13][14][15]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Inflammatory stimuli activate a series of kinases, including p38, ERK, and JNK. These activated MAPKs can, in turn, activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Sinapaldehyde has been shown to suppress the phosphorylation and activation of p38, ERK, and JNK, thereby downregulating the inflammatory response.[11][16][17][18][19][20][21][22]

References

- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triterpenoid glycoside isolated: Topics by Science.gov [science.gov]

- 7. high-speed counter-current chromatographic: Topics by Science.gov [science.gov]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. Koenigs-Knorr_reaction [chemeurope.com]

- 10. About: Koenigs–Knorr reaction [dbpedia.org]

- 11. ilex paraguariensis mediante: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cinnamaldehyde inhibits the tumor necrosis factor-alpha-induced expression of cell adhesion molecules in endothelial cells by suppressing NF-kappaB activation: effects upon IkappaB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Sinapaldehyde Glucoside: From Isolation to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde glucoside, scientifically known as (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, is a naturally occurring phenolic compound. It is a beta-D-glucoside formed from the condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose[1]. This compound has been identified in several medicinal plants, including Magnolia officinalis, Cistanche tubulosa, and Phellodendron amurense[1][2]. As a derivative of sinapaldehyde, a key intermediate in lignin biosynthesis, this compound is of growing interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on this compound, including its isolation, characterization, and biological properties, with a focus on its anti-inflammatory and antioxidant potential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C17H22O9 | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| IUPAC Name | (E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal | [1] |

| Synonyms | Sinapic aldehyde glucoside, Sinapyl aldehyde glucoside, trans-Sinapaldehyde glucoside, (E)-sinapaldehyde 4-O-beta-D-glucopyranoside | [1] |

Isolation and Characterization

While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in a single source, a general methodology can be compiled from procedures used for similar glycosides from plant sources, particularly Magnolia officinalis and Phellodendron amurense.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from a plant source.

Materials:

-

Dried and powdered plant material (e.g., bark of Magnolia officinalis)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H2O)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol to yield fractions of varying polarity.

-

Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol.

-

Preparative HPLC: Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.

Characterization

1H and 13C NMR Data for Sinapaldehyde (Aglycone):

| Atom | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |

| 1 | 126.231 | - |

| 2 | 56.225 | 3.822 |

| 3 | 154.475 | - |

| 4 | 154.475 | - |

| 5 | 56.225 | 3.822 |

| 6 | 106.812 | 7.068 |

| 7 | 106.812 | 7.068 |

| 8 | 139.247 | 7.594 |

| 9 | 124.568 | 6.817 |

| 10 | 148.195 | - |

| 11 | 148.195 | - |

| CHO | - | 9.599 |

Source: Biological Magnetic Resonance Bank (bmse000606)[3]

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the isolated compound. A typical method would involve a C18 column with a gradient elution of methanol and water, with UV detection at a wavelength of 294 nm.

Biological Activities

The biological activities of this compound are not as extensively studied as its aglycone, sinapaldehyde, or the related glucoside, syringin (sinapyl alcohol glucoside). However, research on these related compounds provides valuable insights into the potential therapeutic effects of this compound. It is hypothesized that the glycoside may be hydrolyzed in vivo to its active aglycone, sinapaldehyde.

Anti-inflammatory Activity

Research on sinapaldehyde (SNAH), the aglycone of this compound, has demonstrated significant anti-inflammatory effects.

Quantitative Data on the Anti-inflammatory Activity of Sinapaldehyde:

| Assay | Parameter | Result | Source |

| COX-2 Inhibition | IC50 | 47.8 µM | [4][5] |

A study on LPS-stimulated RAW 264.7 macrophages showed that sinapaldehyde inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, it decreased the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][5].

The anti-inflammatory effects of syringin, a structurally similar glucoside, are well-documented and are thought to be mediated by modulating the immune function and the balance of cytokines. Syringin has been shown to down-regulate the production of IL-1β and TNF-α[5]. It is suggested that the anti-inflammatory effects of syringin after oral administration may be attributed to its in vivo transformation to sinapyl alcohol[6]. This suggests a similar mechanism may be at play for this compound.

Antioxidant Activity

While specific IC50 values for the antioxidant activity of this compound from DPPH or ABTS assays are not available in the reviewed literature, the antioxidant properties of its aglycone and related phenolic compounds are well-established. Phenolic compounds are known to act as potent free radical scavengers. The general antioxidant activity of various plant extracts containing similar compounds has been reported with IC50 values ranging from µg/mL to mg/mL depending on the extract and the assay used. For instance, a study on various pure chemical compounds reported ABTS assay IC50 values for compounds like gallic acid hydrate and caffeic acid to be 1.03 ± 0.25 µg/mL and 1.59 ± 0.06 µg/mL, respectively, indicating potent antioxidant activity[7]. Given its phenolic structure, this compound is expected to exhibit antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate reader

Methodology:

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Serial dilutions of this compound and ascorbic acid in methanol are prepared in a 96-well plate.

-

The DPPH solution is added to each well.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Signaling Pathways

Direct experimental evidence for the signaling pathways modulated by this compound is limited. However, based on the activities of its aglycone and related compounds like cinnamaldehyde and syringin, several pathways can be implicated.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. The inhibition of iNOS and COX-2 expression by sinapaldehyde strongly suggests the involvement of the NF-κB pathway, as the genes for these enzymes are regulated by NF-κB. Studies on cinnamaldehyde have shown that it inhibits NF-κB activation, thereby suppressing the expression of pro-inflammatory genes[8][9][10][11]. Syringin has also been shown to exert its immunomodulatory effects by downregulating the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Syringin has been shown to activate the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes[6]. This suggests that this compound might also exert its antioxidant effects through this pathway.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. While direct research on the glucoside is still in its early stages, studies on its aglycone, sinapaldehyde, and the related compound, syringin, provide a strong foundation for its potential mechanisms of action, likely involving the modulation of the NF-κB and Nrf2 signaling pathways.

Future research should focus on several key areas:

-

Isolation and Characterization: Detailed and standardized protocols for the isolation and purification of this compound are needed, along with comprehensive characterization using modern analytical techniques.

-

Quantitative Biological Activity: In-depth studies are required to quantify the antioxidant and anti-inflammatory activities of this compound using a range of in vitro and in vivo models.

-

Mechanism of Action: Further investigation is necessary to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its development as a therapeutic agent.

Addressing these research gaps will be essential to fully unlock the therapeutic potential of this compound for the development of new drugs and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sinapaldehyde | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. antioxidant activity ic50: Topics by Science.gov [science.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-kB in Signaling Patterns and Its Temporal Dynamics Encode/Decode Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the function of sinapaldehyde glucoside in plant cell walls.

An In-depth Technical Guide to the Function of Sinapaldehyde Glucoside in Plant Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic polymer in the secondary cell walls of vascular plants, provides structural integrity and defense against pathogens. Its composition, largely determined by the polymerization of monolignols, significantly impacts the industrial processing of lignocellulosic biomass. Sinapaldehyde, a key intermediate in the biosynthesis of the syringyl (S) monolignol, and its glucosylated form, this compound, play pivotal roles in modulating lignin structure and properties. This technical guide delves into the biosynthesis of this compound, its incorporation into the plant cell wall, and the resultant effects on lignin composition and biomass digestibility. We further explore the signaling pathways involved and provide detailed experimental protocols for the analysis of these compounds and their impact on the cell wall.

Biosynthesis of Sinapaldehyde and its Glucoside

Sinapaldehyde is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce various hydroxycinnamaldehydes.

Specifically, sinapaldehyde is synthesized from coniferaldehyde in a two-step process. First, coniferaldehyde is hydroxylated at the 5-position by coniferaldehyde 5-hydroxylase (also known as ferulate 5-hydroxylase, F5H), a cytochrome P450-dependent monooxygenase.[1] The resulting 5-hydroxyconiferaldehyde is then methylated by caffeic acid O-methyltransferase (COMT) to yield sinapaldehyde.[1][2]

Once synthesized, sinapaldehyde stands at a metabolic crossroads. It can be:

-

Reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) or sinapyl alcohol dehydrogenase (SAD).[3][4] This is the canonical pathway for the production of S-lignin monomers.

-

Oxidized to sinapic acid by an aldehyde dehydrogenase (ALDH), such as the one encoded by the REDUCED EPIDERMAL FLUORESCENCE1 (REF1) gene.[5][6] Sinapic acid can then be converted into various esters, which act as UV protectants and soluble secondary metabolites.[5]

-

Glucosylated to form this compound. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), such as UGT72E1 and UGT72E2 in Arabidopsis.[7] The resulting (E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a water-soluble plant metabolite that can be transported and stored within the cell.[3][8]

Function and Incorporation into the Cell Wall

The primary function of this compound is likely as a transport and storage form of the sinapaldehyde monolignol precursor. Monolignol glucosides are known to accumulate in the cambial tissues of some plants before being transported to the cell wall for polymerization into lignin.[3] Within the cell wall, a β-glucosidase would cleave the glucose moiety, releasing free sinapaldehyde for subsequent reactions.

Canonical Pathway: Incorporation as Sinapyl Alcohol

In wild-type plants with normal CAD activity, the vast majority of sinapaldehyde released from its glucoside is rapidly reduced to sinapyl alcohol. This monolignol is then oxidized by peroxidases and/or laccases in the cell wall to generate radicals that polymerize into the lignin polymer, forming the characteristic syringyl (S) units.

Alternative Pathway: Direct Incorporation of Sinapaldehyde

In plants where CAD enzyme activity is significantly reduced, either through natural mutation or genetic engineering, sinapaldehyde accumulates.[3][4] This excess sinapaldehyde can be directly incorporated into the lignin polymer via oxidative coupling.[9][10][11] This process leads to several structural alterations in the lignin:

-

Formation of Novel Linkages: Sinapaldehyde monomers can couple with each other or with traditional monolignols, forming structures not typically found in wild-type lignin. These include 8–O–4–, 8–8–, and 8–5–coupled aldehyde units.[10][12]

-

Creation of Aldehyde End-Groups: The incorporation of sinapaldehyde results in lignin polymers with cinnamaldehyde end-groups, which are responsible for the characteristic pink staining of CAD-deficient tissues with phloroglucinol-HCl (the Wiesner test).[12][13]

Impact on Cell Wall Properties and Biomass Digestibility

The direct incorporation of sinapaldehyde into lignin has profound effects on the physicochemical properties of the cell wall. Downregulation of the CAD1 gene in poplar, for instance, leads to a significant increase in sinapaldehyde incorporation into lignin.[14] While this may result in a modest decrease in total lignin content, the structural changes are substantial and lead to improved biomass processability.[15][16]

The altered lignin structure, rich in aldehyde units, increases the susceptibility of the cell wall to chemical and enzymatic degradation. This "designer lignin" renders the lignocellulosic biomass more amenable to cleavage, significantly improving the efficiency of saccharification—the process of releasing fermentable sugars from cellulose and hemicellulose.[14][15]

| Plant Line | Lignin Content (% Klason) | Sinapaldehyde in Lignin | Glucose Release Increase (%) | Xylose Release Increase (%) | Reference |

| Wild-Type Poplar | ~21.6 | Low | Baseline | Baseline | [14][16] |

| hpCAD Poplar | ~19.5 (-10%) | Up to 20-fold increase | Up to +81% | Up to +153% | [14][16] |

Role in Plant Signaling and Defense